Diphenyl malonate
Overview
Description
Diphenyl malonate is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Dissymmetric Malonates
Diphenyl malonate is used in the synthesis of dissymmetric S,O-malonates, which are derived from symmetric diphenyl dithiomalonates. This method, involving thermal formation of an acylketene, shows selectivity and has potential utility in various synthetic applications (Matsuo & Shindo, 2011).
2. Photoreactions and Cyclization
The irradiation of this compound can lead to the formation of 4-hydroxycoumarin or phenyl p-hydroxy-benzoylacetate, depending on the reaction temperature. This demonstrates its role in photoreactions and potential in synthesizing diverse organic compounds (Schaur & Junek, 1972).
3. Catalyst in Asymmetric Reactions
This compound derivatives, such as O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, have been synthesized and utilized as catalysts in asymmetric Michael reactions. These have shown efficacy in reactions involving aromatic α,β-unsaturated aldehydes (Maltsev, Kucherenko, & Zlotin, 2009).
4. Application in Aqueous Micelles and Enantioselectivities
This compound is used in palladium-catalyzed alkylation reactions occurring in water, showcasing its potential in aqueous micelles and achieving high enantioselectivities (Rabeyrin, Nguefack, & Sinou, 2000).
5. Organocatalytic Michael Addition
The compound plays a role in organocatalytic Michael additions to α,β-unsaturated aldehydes in water. This illustrates its utility in promoting chemical reactions in aqueous environments, yielding products with good enantioselectivities (Ma, Zhu, & Ma, 2008).
6. In Chemotherapeutic Agent Research
A Ruthenium Polypyridyl Complex containing this compound has been explored as a potential chemotherapeutic agent, showing higher activity compared to cisplatin in some tests (Notaro et al., 2019).
7. Electronic Applications
This compound derivatives have been studied for their potential in electronic applications, such as in Langmuir-Schaefer monolayer films for creating devices with pronounced current asymmetries and rectification (Honciuc et al., 2005).
8. Cyclocondensation Reactions
Malonates like this compound are used as reagents in cyclocondensation reactions to produce six-membered heterocycles, showing its utility in complex organic synthesis (Stadlbauer et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Diphenyl malonate is primarily involved in the malonic ester synthesis . The primary targets of this compound are the carbons alpha to carbonyl groups, which can be deprotonated by a strong base .
Mode of Action
The mode of action of this compound involves a series of reactions. The carbons alpha to carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, resulting in the alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
This compound is involved in the malonic ester synthesis, a biochemical pathway that leads to the formation of substituted acetic acids . This pathway is part of the larger polyketide acetate/malonate pathway, which produces simple phenols .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in various solvents and its stability under different conditions would influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted acetic acid . This compound can be used as an intermediate in various organic synthesis reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to temperature, as heating leads to thermal decarboxylation . Additionally, the compound’s reactivity can be affected by the presence of a strong base . It should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .
Biochemical Analysis
Molecular Mechanism
It is known that malonic acid, a related compound, can be involved in various reactions, such as the malonic ester synthesis
Metabolic Pathways
Diphenyl malonate may be involved in various metabolic pathways. For instance, malonic acid, a related compound, is involved in the malonic ester synthesis
Properties
IUPAC Name |
diphenyl propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOVPZEAFLXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382654 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-44-4 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diphenyl malonate in organic synthesis?
A1: this compound serves as a valuable reagent in various organic reactions. One prominent application is its use in the synthesis of heterocyclic compounds, particularly 4-hydroxy-2-pyridones. [] For instance, reacting Schiff's bases derived from ketones and t-butylamine with this compound yields substituted 4-hydroxy-2-pyridones. [] Additionally, this compound acts as a reactant in asymmetric 1,6-addition reactions with para-quinone methides, catalyzed by chiral phase-transfer catalysts, ultimately producing functionalized diaryl methines. []
Q2: Can you describe the role of this compound in the vapor phase transesterification reaction with phenol?
A2: this compound acts as a starting material in the vapor phase transesterification reaction with phenol. This reaction, typically catalyzed by solid acid catalysts like modified zirconia, leads to the formation of valuable products: phenyl methyl malonate (PMM) and this compound (DPM). [] The selectivity towards either product can be tuned by modifying the catalyst's acidity and structure. []
Q3: Are there studies investigating the structural characteristics of compounds derived from this compound?
A3: Yes, research has explored the structural aspects of compounds synthesized using this compound. For example, studies have investigated the products resulting from reactions between this compound and 2,4,6-trinitrohalobenzenes in the presence of triethylamine, focusing on the structural elucidation of the obtained CH acid salts. []
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